molecular formula C19H22N2O2 B2385995 Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034319-45-2

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2385995
CAS No.: 2034319-45-2
M. Wt: 310.397
InChI Key: LGRVARPQJAYRBC-UHFFFAOYSA-N
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Description

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a cyclopentyl group, a quinolin-2-yloxy moiety, and a pyrrolidin-1-yl group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves the reaction of quinolin-2-yl alcohol with pyrrolidine and cyclopentanone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinolin-2-yloxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, making it a compound of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Quinoline derivatives: Compounds such as quinoline-2-carboxylic acid and quinoline-2-thiol.

Uniqueness

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopentyl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(15-6-1-2-7-15)21-12-11-16(13-21)23-18-10-9-14-5-3-4-8-17(14)20-18/h3-5,8-10,15-16H,1-2,6-7,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRVARPQJAYRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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